4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide
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Overview
Description
4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide, also known as flupenthixol, is a potent antipsychotic drug that is commonly used in the treatment of schizophrenia and other psychotic disorders. It belongs to the thioxanthene class of antipsychotic drugs and works by blocking dopamine receptors in the brain.
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide involves its ability to block dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of psychosis.
Biochemical and Physiological Effects:
In addition to its effects on dopamine receptors, 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide also has a number of other biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its antidepressant effects. It also has anticholinergic properties, which can cause side effects such as dry mouth, blurred vision, and constipation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide in lab experiments is its potency and specificity. It is a highly effective antipsychotic drug that has been extensively studied for its therapeutic potential. However, one of the limitations of using 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide is its potential for side effects, particularly at high doses. It can cause sedation, dizziness, and other adverse effects that may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide. One area of interest is its potential for use in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Another potential direction is the development of more selective dopamine receptor blockers that may have fewer side effects than 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide. Additionally, further research is needed to better understand the mechanisms of action of 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide and how it interacts with other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide involves the reaction of 4-fluorobenzaldehyde with 1-(4-chlorophenyl)propan-2-amine to form 4-[1-(4-fluorophenyl)propyl]-1,4-thiazepane. This intermediate is then oxidized with hydrogen peroxide to obtain the final product, 4-[1-(4-fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide.
Scientific Research Applications
Flupenthixol has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as improving negative symptoms, such as social withdrawal and apathy.
properties
IUPAC Name |
4-[1-(4-fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-2-14(12-4-6-13(15)7-5-12)16-8-3-10-19(17,18)11-9-16/h4-7,14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIEZQURYALIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N2CCCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide |
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